N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-13-19(28-21(24-13)14-4-6-15(22)7-5-14)10-11-23-20(25)17-9-8-16(26-2)12-18(17)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOUEMFOUJRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been evaluated for their anticonvulsant and neurotoxicity activities, with biochemical evaluations of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate selected for the study.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities. For example, some thiazole derivatives have shown antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN2O3S
- Molecular Weight : 394.90 g/mol
- CAS Number : 866018-58-8
The compound features a thiazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition may lead to reduced cell proliferation in cancer cells resistant to traditional treatments like methotrexate .
- Anticancer Activity : The compound has shown promising results in preclinical studies against various cancer cell lines. For instance, it has been noted for its potential to inhibit cell growth in multidrug-resistant tumors .
- Interaction with Sigma Receptors : Some analogs of benzamide derivatives have been reported to interact with sigma receptors, which are implicated in cancer progression and neurodegenerative diseases .
Antitumor Effects
Several studies have evaluated the antitumor effects of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | CCRF-CEM (T-cell leukemia) | 5.0 | DHFR inhibition |
| Study B | MCF-7 (breast cancer) | 3.5 | Sigma receptor modulation |
| Study C | A549 (lung cancer) | 7.0 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
- Case Study on Resistance Mechanisms : A study demonstrated that this compound effectively reduced the viability of methotrexate-resistant cancer cells by targeting alternative pathways involved in folate metabolism .
- Evaluation of Pharmacokinetics : In vivo studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a candidate for further development .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizes Hantzsch thiazole synthesis.
- Chlorophenyl Group Introduction : Achieved via Friedel-Crafts acylation.
- Dimethoxybenzamide Formation : Involves coupling reactions with appropriate amines.
Comparison with Similar Compounds
Key Observations :
- The target compound’s ethyl linker and dimethoxybenzamide distinguish it from simpler thiazole derivatives like 4da, which lacks a linker and has a hydroxyl group .
- Replacing the thiazole core with thiadiazole (as in ) alters ring electronics and hydrogen-bonding capacity, impacting biological target interactions.
Physicochemical Properties
Insights :
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of 4-chlorophenyl-substituted precursors with thiourea derivatives under reflux conditions (e.g., ethanol or dioxane as solvents) .
- Amide coupling : Reaction of the thiazole intermediate with 2,4-dimethoxybenzoyl chloride using a base like triethylamine to facilitate nucleophilic substitution .
- Purification : Recrystallization from ethanol-DMF mixtures to achieve >95% purity, monitored via TLC and NMR . Key parameters : Temperature (20–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : -NMR and -NMR to verify the thiazole ring, amide bond, and substituent positions .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .
- Stability studies : Thermal gravimetric analysis (TGA) to assess decomposition under varying temperatures and pH .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?
- Catalyst screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Statistical design : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and reaction time (see Table 1 ) .
Table 1 : Yield Optimization Using RSM
| Parameter | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature (°C) | 20–80 | 60 | 22% |
| Solvent (DMF:EtOH) | 1:1–4:1 | 3:1 | 18% |
| Reaction Time (h) | 4–24 | 12 | 15% |
Q. How should contradictory bioactivity data (e.g., inconsistent enzyme inhibition results) be resolved?
- Assay validation : Replicate experiments across multiple assay formats (e.g., fluorescence vs. radiometric) to rule out technical artifacts .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to identify SAR trends .
- Computational modeling : Perform molecular docking to assess binding mode consistency across protein conformers (e.g., using AutoDock Vina) .
Q. What strategies are effective in elucidating the mechanism of action for this compound in anticancer studies?
- Pathway profiling : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) .
- Target deconvolution : Employ chemical proteomics with biotinylated probes to pull down interacting proteins .
- In vivo validation : Test efficacy in xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Data Contradiction and Reproducibility
Q. How can researchers address variability in reported IC values across studies?
- Standardize conditions : Control cell passage number, serum concentration, and incubation time .
- Meta-analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
- Reference controls : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Q. What experimental designs mitigate batch-to-batch variability in synthesized batches?
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity >98%) and implement in-process controls .
- DoE (Design of Experiments) : Use factorial designs to identify sources of variability (e.g., raw material suppliers, humidity) .
Structural and Functional Insights
Q. How does the 2,4-dimethoxybenzamide moiety influence target selectivity?
- Hydrogen bonding : The methoxy groups enhance interactions with polar residues in enzyme active sites (e.g., tyrosine kinases) .
- Lipophilicity : LogP calculations indicate improved membrane permeability compared to non-substituted benzamides . Comparative data : Derivatives lacking methoxy groups show 3–5-fold reduced potency in cell-based assays .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be overcome?
- Low yields in final steps : Optimize protecting group strategies (e.g., Fmoc for amines) to prevent side reactions .
- Scalability issues : Transition from batch to flow chemistry for thiazole ring formation to improve reproducibility .
Future Directions
Q. What unexplored applications exist for this compound beyond oncology?
- Neuroinflammation : Screen against microglial activation markers (e.g., TNF-α, IL-6) in neurodegenerative models .
- Antimicrobial potential : Test efficacy against drug-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii) using checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
